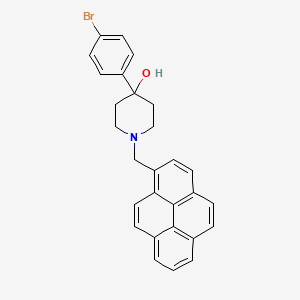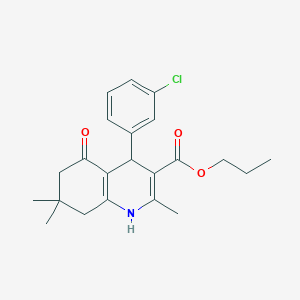
4-(4-bromophenyl)-1-(1-pyrenylmethyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-1-(1-pyrenylmethyl)-4-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPP and has a molecular formula of C27H23BrN2O. BPP is a unique compound that exhibits interesting properties, making it an attractive candidate for research in various fields.
Mecanismo De Acción
The mechanism of action of BPP is not fully understood, but it is believed to interact with specific biological targets in cells, leading to various physiological effects. BPP has been shown to bind to DNA and RNA, leading to changes in gene expression. BPP has also been shown to interact with proteins, leading to changes in their function and activity.
Biochemical and Physiological Effects:
BPP has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. BPP has been shown to scavenge free radicals and protect cells from oxidative stress. BPP has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In cancer cells, BPP has been shown to induce cell death and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP has several advantages for use in lab experiments, including its fluorescent properties, which make it an excellent tool for imaging and tracking biological processes in living cells. BPP is also stable and easy to synthesize, making it an attractive candidate for research. However, BPP has some limitations, including its limited solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research on BPP. One potential area of research is the development of new drugs based on BPP for the treatment of various diseases. Another potential area of research is the use of BPP as a tool for imaging and tracking biological processes in living cells. Additionally, the synthesis of new derivatives of BPP with improved properties and functionalities is a promising area of research.
Métodos De Síntesis
The synthesis of BPP involves the reaction of 4-bromoacetophenone with pyrene-1-carboxaldehyde in the presence of piperidine and sodium borohydride. The reaction leads to the formation of BPP, which is purified using column chromatography.
Aplicaciones Científicas De Investigación
BPP has been extensively studied for its potential applications in various fields, including materials science, drug discovery, and biomedical research. In materials science, BPP has been used as a building block for the preparation of various functional materials, including fluorescent sensors and organic light-emitting diodes. In drug discovery, BPP has been studied for its potential use as a lead compound for the development of new drugs targeting various diseases, including cancer and Alzheimer's disease. In biomedical research, BPP has been used as a fluorescent probe for imaging and tracking biological processes in living cells.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-(pyren-1-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrNO/c29-24-11-9-23(10-12-24)28(31)14-16-30(17-15-28)18-22-7-6-21-5-4-19-2-1-3-20-8-13-25(22)27(21)26(19)20/h1-13,31H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTAWZGSSXCMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(pyren-1-ylmethyl)piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4958792.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4958795.png)
![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)
![7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4958812.png)

![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)


![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)